

# Application Note: Spectrophotometric Determination of C.I. Disperse Blue 35 Concentration

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## Compound of Interest

Compound Name: C.I. Disperse Blue 35

Cat. No.: B083241

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**C.I. Disperse Blue 35** is an anthraquinone-based dye primarily used for dyeing synthetic fibers like polyester.[1][2] Its detection and quantification are crucial in various fields, including textile industry quality control, environmental monitoring of wastewater, and toxicological studies, as some disperse dyes are known to be potential allergens.[3][4]

This application note provides a detailed protocol for the determination of **C.I. Disperse Blue 35** concentration in a solution using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.[5] By measuring the absorbance of solutions with known concentrations, a calibration curve can be generated to accurately determine the concentration of an unknown sample.

## Physicochemical Properties of C.I. Disperse Blue 35

A summary of the key properties of **C.I. Disperse Blue 35** is presented in the table below.

Property	Value	Reference
CAS Number	12222-75-2	[3][6][7]
Molecular Formula	C <sub>20</sub> H <sub>14</sub> N <sub>2</sub> O <sub>5</sub>	[2][3][8]
Molecular Weight	362.34 g/mol	[2][3][7][8]
Class	Anthraquinone Dye	[1][6][9]
Appearance	Blue to dark blue powder	[6]
Primary Absorption Wavelength (λ <sub>max</sub> )	~624 nm	[2]

Note: Technical-grade **C.I. Disperse Blue 35** is often a mixture of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][2]

## Experimental Protocol

This protocol outlines the steps for creating a calibration curve and determining the concentration of an unknown sample containing **C.I. Disperse Blue 35**.

### 3.1. Materials and Equipment

- **C.I. Disperse Blue 35** standard (analytical grade)
- Methanol (HPLC or spectrophotometric grade)[10]
- UV-Vis Spectrophotometer
- Matched quartz or glass cuvettes
- Analytical balance
- Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
- Class A volumetric pipettes
- Beakers and other standard laboratory glassware

3.2. Logical Relationship of Beer-Lambert Law The principle behind this method is the Beer-Lambert Law ( $A = \epsilon bc$ ), which establishes a linear relationship between absorbance and concentration.

Caption: Logical relationship of variables in the Beer-Lambert Law.

### 3.3. Experimental Workflow

The overall workflow for the experiment is depicted below.

Caption: Experimental workflow for spectrophotometric analysis.

### 3.4. Detailed Protocol

#### Step 1: Preparation of Stock Solution (100 mg/L)

- Accurately weigh 10.0 mg of **C.I. Disperse Blue 35** standard using an analytical balance.
- Quantitatively transfer the dye to a 100 mL Class A volumetric flask.
- Add approximately 70 mL of methanol and sonicate or swirl until the dye is completely dissolved.
- Bring the solution to the mark with methanol, cap, and invert several times to ensure homogeneity.

#### Step 2: Determination of Maximum Wavelength ( $\lambda_{\max}$ )

- Prepare a mid-range dilution from the stock solution (e.g., 5 mg/L).
- Use methanol as the blank to zero the spectrophotometer.
- Scan the absorbance of the diluted dye solution from 400 nm to 800 nm.
- Identify the wavelength that corresponds to the maximum absorbance peak ( $\lambda_{\max}$ ). This should be approximately 624 nm.[2] All subsequent absorbance measurements will be performed at this wavelength.

**Step 3: Preparation of Standard Solutions** Prepare a series of standard solutions from the 100 mg/L stock solution via serial dilution. An example set of standards is provided in the table below.

Standard	Concentration (mg/L)	Vol. of Stock (mL)	Final Volume (mL)
1	1.0	1.0	100
2	2.5	2.5	100
3	5.0	5.0	100
4	7.5	7.5	100
5	10.0	10.0	100

#### Step 4: Generation of Calibration Curve

- Set the spectrophotometer to the predetermined  $\lambda_{\text{max}}$ .
- Calibrate the instrument by measuring the absorbance of the methanol blank and setting it to zero.
- Measure the absorbance of each standard solution, starting from the lowest concentration.
- Rinse the cuvette with the next standard solution before measuring.
- Record the absorbance values for each concentration.

#### Step 5: Analysis of an Unknown Sample

- If the unknown sample is expected to have a high concentration, dilute it with methanol to ensure its absorbance falls within the linear range of the calibration curve (typically 0.3 to 2.5).[\[11\]](#)
- Measure the absorbance of the unknown sample (or its dilution) at  $\lambda_{\text{max}}$ .

- Using the linear equation from the calibration curve ( $y = mx + c$ ), calculate the concentration of the dye in the measured solution.
- If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original sample.

## Data Presentation and Calculations

4.1. Example Calibration Data Plot Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression to obtain the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ). An  $R^2$  value  $> 0.995$  is generally considered acceptable.

Concentration (mg/L)	Absorbance (at $\lambda_{max}$ )
1.0	0.152
2.5	0.378
5.0	0.755
7.5	1.130
10.0	1.510

4.2. Calculation of Unknown Concentration The relationship between absorbance and concentration is defined by the linear equation from the calibration curve: Absorbance = ( $m \times$  Concentration) +  $c$

Where:

- $y$  is the Absorbance of the unknown.
- $m$  is the slope of the calibration curve.
- $x$  is the Concentration of the unknown.
- $c$  is the y-intercept of the calibration curve.

To find the concentration of the unknown sample: Concentration ( $x$ ) = (Absorbance ( $y$ ) -  $c$ ) /  $m$

Example: If the unknown sample has an absorbance of 0.640 and the curve equation is  $y = 0.150x + 0.002$ : Concentration =  $(0.640 - 0.002) / 0.150 = 4.25$  mg/L

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